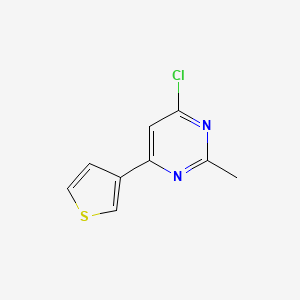

4-Chloro-2-methyl-6-(thiophen-3-yl)pyrimidine

Descripción

Propiedades

IUPAC Name |

4-chloro-2-methyl-6-thiophen-3-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c1-6-11-8(4-9(10)12-6)7-2-3-13-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCCIFHYYLILOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis via Multi-Component Cyclization and Chlorination

- Starting Materials: Methyl acetoacetate and acetamidine hydrochloride.

- Reaction Conditions:

- Use of potassium hydroxide in methyl alcohol as solvent.

- Refluxing for approximately 12-24 hours to facilitate cyclization into a dihydropyrimidine derivative.

- Key Reactions:

- Condensation of methyl acetoacetate with acetamidine to form 4-hydroxy-2,6-dimethylpyrimidine.

- Chlorination of the pyrimidine ring using phosphorus oxychloride (POCl₃) in the presence of triethylamine to yield 4-chloro-2,6-dimethylpyrimidine.

- Introduction of Thiophene:

- Coupling of the chlorinated pyrimidine with thiophene-3-yl derivatives, often via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

- A patent describes this route, emphasizing the use of methyl acetoacetate and acetamidine hydrochloride as raw materials, with chlorination achieved through POCl₃, and subsequent coupling with thiophene derivatives (see).

Methyl acetoacetate + Acetamidine hydrochloride → 4-hydroxy-2,6-dimethylpyrimidine

→ Chlorination with POCl₃ → 4-chloro-2,6-dimethylpyrimidine

→ Coupling with thiophene-3-yl derivative → 4-Chloro-2-methyl-6-(thiophen-3-yl)pyrimidine

Direct Cyclization and Functionalization

- Use of heterocyclic precursors, such as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, which undergo cyclization in the presence of catalysts like piperidine.

- Multi-component reactions (MCRs) involving aldehydes, malononitrile, and thiophene derivatives enable the formation of pyrimidine rings with attached thiophene groups.

- These MCRs are efficient, high-yield, one-pot processes that minimize reaction steps and purification efforts.

- A study reports the synthesis of pyrimidine derivatives via MCRs, with the thiophene moiety introduced through multi-component reactions involving ethyl acetoacetate or malononitrile (see).

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene + Ethyl acetoacetate + Aldehydes → Pyrimidine derivatives with thiophene substituents

Purification and Final Isolation

- Typical purification involves extraction with ethyl acetate, washing with saline solutions, drying over anhydrous sodium sulfate, and recrystallization.

- Final products are characterized via spectral methods (NMR, MS, IR) to confirm structure and purity.

Data Tables Summarizing Preparation Parameters

| Parameter | Details | References |

|---|---|---|

| Raw Materials | Methyl acetoacetate, acetamidine hydrochloride, thiophene-3-yl derivatives | , |

| Solvent | Methyl alcohol, ethanol, or dioxane | , |

| Base/ Catalyst | Potassium hydroxide, triethylamine, piperidine | , |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | |

| Reaction Conditions | Reflux, temperature control below 0°C during work-up | , |

| Purification | Ethyl acetate extraction, washing, drying, recrystallization | , |

| Reaction Type | Description | References |

|---|---|---|

| Condensation | Formation of pyrimidine ring from methyl acetoacetate and acetamidine | , |

| Chlorination | Substitution of hydrogen with chlorine at the 4-position | |

| Coupling | Attachment of thiophene-3-yl group via nucleophilic substitution or cross-coupling | , |

| Multi-Component Reactions | One-pot synthesis of heterocyclic derivatives |

Research Findings and Optimization

- Yield Optimization: Refluxing with POCl₃ and triethylamine typically yields the chlorinated pyrimidine with high efficiency (~80-90%).

- Reaction Monitoring: TLC and spectral analysis confirm reaction completion.

- Purity: Recrystallization from ethyl acetate or ethanol ensures high purity (>98%) suitable for pharmaceutical applications.

- Safety Considerations: Handling of POCl₃ requires proper ventilation and protective equipment due to its corrosive nature.

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-2-methyl-6-(thiophen-3-yl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted pyrimidines with various functional groups.

- Oxidized or reduced thiophene derivatives.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features a pyrimidine ring substituted with a chlorine atom at the fourth position, a methyl group at the second position, and a thiophene ring at the sixth position. This combination enhances its electronic properties, making it an interesting candidate for various applications.

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds containing pyrimidine and thiophene moieties often exhibit significant antimicrobial properties. Studies have shown that derivatives of similar structures can inhibit bacterial growth and exhibit antifungal activities. For instance, thienopyrimidine derivatives have been reported to possess notable antibacterial and antifungal effects, suggesting that 4-Chloro-2-methyl-6-(thiophen-3-yl)pyrimidine may also share these properties .

2. Anti-inflammatory Effects

Pyrimidine derivatives have been investigated for their anti-inflammatory activities. Certain compounds have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The structure–activity relationship studies of pyrimidine derivatives indicate that modifications can enhance their anti-inflammatory potency . Given its structural features, this compound may be explored for similar therapeutic benefits.

3. Cancer Research

The potential of pyrimidine derivatives in cancer treatment is significant. Compounds with similar structures have been evaluated for their ability to inhibit various cancer cell lines through mechanisms such as kinase inhibition. For instance, certain thienopyrimidine derivatives have shown cytotoxic effects against leukemia cells . This suggests that this compound could be a candidate for further investigation in oncology.

Material Science Applications

1. Organic Electronics

The unique electronic properties of this compound make it a potential building block in organic electronics. Its ability to form stable thin films and its conductivity can be advantageous in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiophene rings is particularly beneficial due to their favorable charge transport properties.

2. Synthesis of Functional Materials

This compound can serve as a precursor in the synthesis of more complex materials. For example, it can participate in cross-coupling reactions to form new polymers or functionalized materials with tailored properties for specific applications in sensors or catalysis.

Agricultural Applications

1. Pesticide Development

There is growing interest in the use of heterocyclic compounds as potential pesticides due to their biological activity against pests and pathogens. The structural features of this compound suggest that it could be evaluated for efficacy as an agricultural chemical, potentially serving as an insecticide or fungicide.

Case Study 1: Antimicrobial Efficacy

A study examining thienopyrimidine derivatives reported promising results in inhibiting Gram-positive and Gram-negative bacteria. Compounds were tested against standard strains, showing significant zones of inhibition comparable to established antibiotics . This sets a precedent for testing this compound against similar pathogens.

Case Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that certain pyrimidine derivatives could effectively reduce inflammation markers in cell cultures. These findings highlight the importance of structure–activity relationships in developing new anti-inflammatory agents, suggesting that this compound may be explored further in this context .

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-methyl-6-(thiophen-3-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, as a kinase inhibitor, it can bind to the ATP-binding site of kinases, thereby blocking their activity and preventing the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.

Comparación Con Compuestos Similares

Substituent Variations on the Pyrimidine Core

The following table summarizes key structural analogues and their distinguishing features:

Physicochemical Properties

- Solubility : Thiophen-3-yl derivatives generally exhibit moderate solubility in polar solvents, whereas CF₃ or phenyl-substituted compounds are more lipophilic .

- Thermal Stability : Methylthio and CF₃ groups reduce thermal stability compared to thiophene, as seen in differential melting points (e.g., 25.1°C for CF₃ vs. >100°C for thiophene derivatives) .

Actividad Biológica

4-Chloro-2-methyl-6-(thiophen-3-yl)pyrimidine is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, and mechanisms, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chlorine atom at the fourth position, a methyl group at the second position, and a thiophene ring at the sixth position. Its molecular formula is C_9H_8ClN_3S, with a molecular weight of approximately 210.68 g/mol. The structural characteristics suggest interactions with various biological targets, enhancing its relevance in drug development.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : Pyrimidine derivatives and thiophene compounds.

- Reagents : Chlorinating agents for introducing the chlorine atom.

- Reaction Conditions : Typically carried out under controlled temperature and solvent conditions to optimize yield.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine and thiophene derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | 27.6 | |

| Similar Derivative | RFX 393 (renal carcinoma) | 11.70 |

The compound’s mechanism may involve inhibition of key enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Antiviral Activity

Research indicates that pyrimidine derivatives can exhibit antiviral properties, particularly against viral proteases. Although specific data on this compound's antiviral activity is limited, structural similarities to known antiviral agents suggest potential efficacy against viral infections like SARS-CoV-2 .

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit kinases involved in cell signaling pathways, affecting cellular processes such as proliferation and apoptosis.

- Cell Cycle Modulation : Studies indicate that treatment with similar compounds can lead to cell cycle arrest in the G0–G1 phase, reducing proliferation rates in cancer cells .

Study on Anticancer Activity

A study synthesized several thieno[2,3-d]pyrimidine derivatives, including compounds related to this compound. The cytotoxicity against MDA-MB-231 cells was evaluated, revealing that structural modifications significantly impacted activity:

| Compound | Structure Modification | IC50 (µM) |

|---|---|---|

| Compound A | Electron-withdrawing group | 29.3 |

| Compound B | No modification | 50.0 |

These findings underscore the importance of structural features in determining biological activity .

Q & A

Q. What are the common synthetic routes for preparing 4-Chloro-2-methyl-6-(thiophen-3-yl)pyrimidine?

The synthesis typically involves constructing the pyrimidine core with pre-functionalized substituents or introducing groups via nucleophilic aromatic substitution (NAS). A two-step approach is often employed:

- Step 1: Formation of the pyrimidine ring using a cyclocondensation reaction between thiourea derivatives and β-diketones or α,β-unsaturated carbonyl compounds.

- Step 2: Introduction of the thiophen-3-yl group via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) or direct substitution under basic conditions . Reaction optimization (temperature, solvent, catalysts like Pd(PPh₃)₄) is critical for yield and purity. Purification methods include recrystallization or column chromatography .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and ring structure.

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation.

- X-ray Crystallography: To resolve ambiguities in regiochemistry, especially when thiophene orientation impacts biological activity .

- Infrared (IR) Spectroscopy: Identification of functional groups (e.g., C-Cl stretch at ~550 cm⁻¹) .

Q. How does the electronic nature of substituents influence the compound’s reactivity?

The chloro group at position 4 acts as a leaving group, enabling substitution reactions. The methyl group at position 2 provides steric hindrance, directing electrophilic attacks to the thiophene ring. The thiophen-3-yl group enhances π-stacking interactions in biological systems, which can be probed via Hammett substituent constants .

Advanced Research Questions

Q. How can regioselectivity challenges during thiophene substitution be addressed?

Regioselectivity is controlled by:

- Catalyst Design: Palladium catalysts with bulky ligands (e.g., SPhos) favor coupling at the thiophene β-position.

- Directing Groups: Temporary protection of reactive sites (e.g., boronic ester groups) to guide substitution . Computational studies (DFT) predict transition-state energies to optimize reaction pathways .

Q. What computational methods predict the compound’s interactions with biological targets?

- Molecular Docking: AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases).

- Molecular Dynamics (MD) Simulations: Assess stability of ligand-protein complexes over time.

- QSAR Models: Correlate substituent electronic properties (e.g., logP, polar surface area) with activity .

Q. How does the compound’s reactivity compare to structurally similar pyrimidine derivatives?

Comparative studies show:

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Dose-Response Curves: Validate potency (IC₅₀) across multiple assays (e.g., enzyme inhibition vs. cell viability).

- Metabolic Stability Tests: Assess degradation in liver microsomes to rule out false negatives.

- Crystallographic Data: Resolve binding mode discrepancies (e.g., X-ray structures of target-ligand complexes) .

Methodological Considerations

- Synthetic Optimization: Use Design of Experiments (DoE) to screen reaction parameters (e.g., solvent polarity, temperature gradients) .

- Data Validation: Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs or ChemDraw) to confirm assignments .

- Biological Assays: Include positive controls (e.g., staurosporine for kinase inhibition) and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.